molecular formula C9H11N3OS B11793691 (4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol

(4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol

Katalognummer: B11793691
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: JDDBIMATSBQKIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a complex organic compound that features a pyrazole ring fused with a thiazole ring, and a methanol group attached to the thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the thiazole ring. The final step involves the introduction of the methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrogen atoms in the pyrazole or thiazole rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the pyrazole or thiazole rings.

Wissenschaftliche Forschungsanwendungen

(4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)ethanol
  • (4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)propanol

Uniqueness

(4-(1,3-Dimethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is unique due to its specific combination of a pyrazole and thiazole ring with a methanol group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C9H11N3OS

Molekulargewicht

209.27 g/mol

IUPAC-Name

[4-(2,5-dimethylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C9H11N3OS/c1-6-3-8(12(2)11-6)7-5-14-9(4-13)10-7/h3,5,13H,4H2,1-2H3

InChI-Schlüssel

JDDBIMATSBQKIP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)C2=CSC(=N2)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.